Ácido borónico, B-(2-etil-4-fluorofenil)-

Descripción general

Descripción

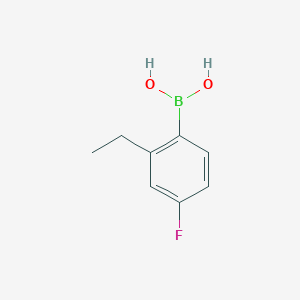

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 2-ethyl-4-fluorophenyl ring. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Aplicaciones Científicas De Investigación

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of Boronic Acid, B-(2-ethyl-4-fluorophenyl)-, also known as (2-ethyl-4-fluorophenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in various biochemical pathways.

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a variety of complex organic compounds, including biologically active terphenyls .

Action Environment

The action of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is influenced by various environmental factors. For instance, the presence of ethers can catalyse the reaction . Additionally, the compound’s action can be influenced by the concentration of the active boronic acid in the reaction environment .

Análisis Bioquímico

Biochemical Properties

Boronic Acid, B-(2-ethyl-4-fluorophenyl)- interacts with a variety of enzymes and proteins. It is involved in the Suzuki–Miyaura coupling reaction, which involves the transfer of nucleophilic organic groups from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .

Cellular Effects

The cellular effects of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction influences cell function by enabling the formation of carbon–carbon bonds, which are fundamental to the structure and function of many biomolecules .

Molecular Mechanism

At the molecular level, Boronic Acid, B-(2-ethyl-4-fluorophenyl)- exerts its effects through its involvement in the Suzuki–Miyaura coupling reaction. This reaction involves the transfer of nucleophilic organic groups from boron to palladium . The boronic acid is the most reactive species in this reaction, even when its proportion is very small .

Temporal Effects in Laboratory Settings

The effects of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- over time in laboratory settings are largely related to its role in the Suzuki–Miyaura coupling reaction. The stability and reactivity of the boronic acid play a crucial role in the efficiency and success of this reaction .

Metabolic Pathways

Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is involved in the Suzuki–Miyaura coupling reaction, a key metabolic pathway in the synthesis of various organic compounds . This reaction involves the transfer of nucleophilic organic groups from boron to palladium .

Subcellular Localization

The subcellular localization of Boronic Acid, B-(2-ethyl-4-fluorophenyl)- is likely to depend on the specific context of its use. As a reagent in the Suzuki–Miyaura coupling reaction, it may be localized to the sites of these reactions within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(2-ethyl-4-fluorophenyl)-, typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-ethyl-4-fluorophenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of boronic acids often involves similar borylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Boronic acid, B-(2-ethyl-4-fluorophenyl)-, is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and materials science .

Actividad Biológica

Boronic acids, including B-(2-ethyl-4-fluorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly advantageous in the design of enzyme inhibitors. For B-(2-ethyl-4-fluorophenyl)-boronic acid, the mechanism involves interactions with various biological targets, including proteases and enzymes that play crucial roles in disease progression.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of enzymes, leading to inhibition. This is particularly relevant in cancer therapy where proteasome inhibitors are utilized.

- Binding Affinity : The compound exhibits high binding affinity to specific receptors, which can enhance its efficacy as a therapeutic agent.

Biological Activities

The biological activities of B-(2-ethyl-4-fluorophenyl)-boronic acid can be categorized into several key areas:

-

Anticancer Activity :

- Boronic acids have shown promise in cancer treatment due to their ability to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells.

- For instance, compounds similar to B-(2-ethyl-4-fluorophenyl)- have demonstrated IC50 values in the nanomolar range against various cancer cell lines.

-

Antibacterial and Antiviral Properties :

- Boronic acids are also being explored for their antibacterial and antiviral activities. They can inhibit bacterial efflux pumps and viral proteases, thus enhancing the efficacy of existing antibiotics and antiviral drugs.

-

Chemokine Antagonism :

- Recent studies have identified boronic acids as potential antagonists for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses. For example, a derivative showed an IC50 value of 60 nM against CXCR2, indicating strong antagonistic activity.

Case Study 1: Anticancer Activity

A study evaluated the effects of a boronic acid derivative on multiple myeloma cells. The compound exhibited an IC50 value of 6 nM, demonstrating significant potency in inhibiting cell growth. The mechanism involved proteasome inhibition, leading to accumulation of pro-apoptotic factors within the cells .

Case Study 2: Antiviral Activity

In another investigation, a boronic acid derivative was tested for its ability to inhibit HIV replication. The compound showed an IC50 of approximately 5 µM against HIV p24 capsid protein, suggesting that it could effectively interfere with viral replication processes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-ethyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFCZWRFHVRVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446716-65-9 | |

| Record name | (2-ethyl-4-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.